N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)
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Overview
Description
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) is an organic compound with the molecular formula C14H14N2O4 It is a derivative of naphthalene, featuring two methyl carbamate groups attached to the 1 and 5 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can be synthesized through the reaction of 1,5-naphthalene diisocyanate with methanol. The reaction typically proceeds under mild conditions, with the diisocyanate reacting with methanol to form the corresponding methyl carbamate groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,5-naphthalenediamine and methanol.
Oxidation: Oxidative conditions can lead to the formation of naphthalene derivatives with different functional groups.
Substitution: The methyl carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1,5-Naphthalenediamine and methanol.
Oxidation: Various oxidized naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted carbamate groups.
Scientific Research Applications
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,4-Naphthalenediyl)bis(methyl carbamate): Similar structure but with carbamate groups at the 1 and 4 positions.
N,N’-(1,8-Naphthalenediyl)bis(methyl carbamate): Similar structure but with carbamate groups at the 1 and 8 positions.
Properties
CAS No. |
63896-10-6 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
DIDUBGFFSUEEGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC |
Origin of Product |
United States |
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